tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 871727-12-7
VCID: VC17334885
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate

CAS No.: 871727-12-7

Cat. No.: VC17334885

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate - 871727-12-7

Specification

CAS No. 871727-12-7
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Standard InChI Key JXWGBEYMMHSBFU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1C2C1CNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate, reflects its bicyclic scaffold. The 3-azabicyclo[3.1.0]hexane system consists of a six-membered ring with a bridge between carbons 1 and 3, incorporating a nitrogen atom at position 3 . The tert-butyl carbamate group (-OC(O)NHtBu) protects the secondary amine, enhancing stability during synthetic transformations . The methylene linker (-CH2-) bridges the bicyclic amine and carbamate, introducing conformational flexibility.

Key Structural Attributes:

  • Molecular formula: C12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2 (calculated for the free base).

  • Stereochemistry: The bicyclo[3.1.0]hexane system introduces three stereocenters (positions 1, 5, and 6), though synthetic routes often yield racemic mixtures unless chiral auxiliaries or resolution techniques are employed .

Synthetic Methodologies

Carbamate Protection of Bicyclic Amines

A common approach involves introducing the tert-butyl carbamate group to a preformed 3-azabicyclo[3.1.0]hexan-6-ylmethylamine intermediate. For example, tert-butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate is synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the following protocol :

Example Synthesis :

  • Reagents: 3-azabicyclo[3.1.0]hexan-6-ylmethylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

  • Conditions: Stirred in dichloromethane (DCM) at 0°C to room temperature for 12–16 hours.

  • Workup: Extraction with DCM, washing with brine, and purification via silica gel chromatography.

  • Yield: ~70–85% .

Key Reaction Optimization Insights

  • Solvent Choice: Polar aprotic solvents like DMF or DCM favor carbamate formation .

  • Temperature: Reactions typically proceed at 0°C to room temperature to minimize side reactions .

  • Base Selection: Triethylamine or potassium carbonate effectively scavenge HCl generated during Boc protection .

Comparative Reaction Conditions Table

Reaction StepReagents/ConditionsYieldCitation
Boc ProtectionBoc₂O, TEA, DCM, 0°C → RT, 16h85%
Coupling with Aryl HalidesCuI, N,N’-dimethylcyclohexane-1,2-diamine, 130°C58%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.43 (s, 9H, tBu), 2.29 (s, 1H, bridgehead H), 3.54–4.21 (m, 4H, N-CH₂ and bicyclic H), 4.72 (br s, 1H, NH) .

  • ¹³C NMR:

    • δ 28.4 (tBu), 79.8 (C=O), 155.1 (C=O) .

Mass Spectrometry

  • ESI-MS (m/z): 266.18 [M+H]⁺ (calculated for C12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}_2) .

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound’s rigid bicyclic scaffold serves as a core structure in kinase inhibitors. For instance, derivatives bearing sulfonamide or pyridyl substituents exhibit potent activity against tyrosine kinases .

Case Study :

  • Target Molecule: N-[4-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)phenyl]-4-methylbenzenesulfonamide.

  • Synthesis: Reacting tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate with 4-fluorophenyl sulfonamide under Ullmann coupling conditions (CuI, 130°C).

  • Bioactivity: IC₅₀ = 12 nM against EGFR kinase .

Antibiotic Development

Bicyclic carbamates are precursors to macrocyclic antibiotics targeting bacterial gyrase. Structural modifications at the methylene position enhance membrane permeability .

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